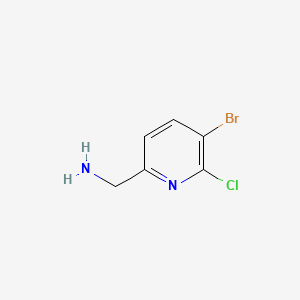
6-Fluoro-2-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position of the quinazoline ring imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Fluoro-2-phenylquinazoline involves the Chan–Evans–Lam coupling reaction. This method uses 2-formylphenylboronic acids and amidines as starting materials. The reaction is typically carried out under mild conditions using copper(I) iodide (CuI) as a catalyst . The reaction conditions are optimized to achieve high yields by adjusting the equivalents of the starting materials and the amount of catalyst used.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production may employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-2-phenylquinazoline has several applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-phenylquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound can disrupt their activity, leading to various biological effects .
Comparación Con Compuestos Similares
7-Fluoro-2-phenylquinazoline: Similar in structure but with the fluorine atom at the 7th position.
2-Phenylquinazoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
Quinazoline-2,4-diones: These compounds have a different substitution pattern and exhibit distinct biological activities.
Uniqueness: 6-Fluoro-2-phenylquinazoline is unique due to the presence of the fluorine atom at the 6th position, which enhances its chemical stability and biological activity. This specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H9FN2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
6-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
GHBQXWJLMIOYQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)



![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)







